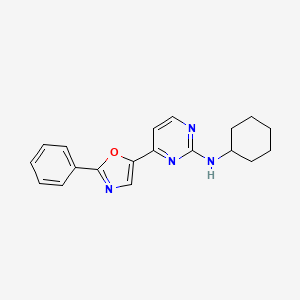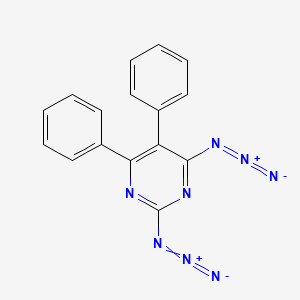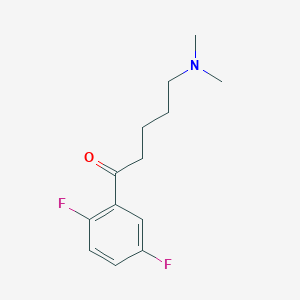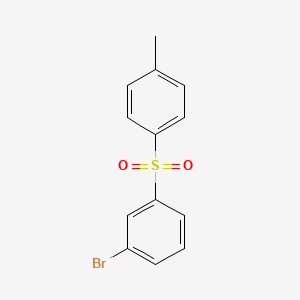
2-Methyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-6-(ピリジン-3-イル)ヘキサ-3,5-ジイン-2-オールは、ピリジン環とヘキサ-3,5-ジイン-2-オール骨格を含む独特の構造を持つ化学化合物です。
準備方法
合成ルートと反応条件
2-メチル-6-(ピリジン-3-イル)ヘキサ-3,5-ジイン-2-オールの合成は、一般的にピリジン誘導体とヘキサ-3,5-ジイン-2-オール前駆体のカップリングを伴います。 一般的な方法の1つは鈴木・宮浦カップリング反応であり、これはパラジウムを触媒として、ホウ素試薬を用いて炭素-炭素結合の形成を促進します 。反応条件は一般的に穏和であり、室温で行うことができるため、効率的で環境に優しい方法となります。
工業的製造方法
この化合物の工業的製造には、鈴木・宮浦カップリング反応のスケールアップが含まれる場合があります。これには、収率と純度を高くするために、試薬の濃度、温度、反応時間などの反応条件の最適化が必要です。さらに、連続フロー反応器を使用して、製造プロセスの効率とスケーラビリティを向上させることができます。
化学反応の分析
反応の種類
2-メチル-6-(ピリジン-3-イル)ヘキサ-3,5-ジイン-2-オールは、以下を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、対応するケトンまたはアルデヒドを形成するために酸化することができます。
還元: 還元反応は、三重結合を二重結合または単結合に変換することができ、アルケンまたはアルカンの形成につながります。
置換: ピリジン環は、求電子置換反応または求核置換反応を受けることができ、異なる官能基を導入することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: パラジウム触媒を用いた水素ガスまたは水素化アルミニウムリチウムを還元反応に使用することができます。
置換: ハロゲン、ハロアルカン、アミンまたはチオールなどの求核剤などの試薬が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性がありますが、還元はアルケンまたはアルカンを生成する可能性があります。置換反応は、さまざまな官能基を導入することができ、さまざまな誘導体につながります。
科学研究の応用
2-メチル-6-(ピリジン-3-イル)ヘキサ-3,5-ジイン-2-オールは、いくつかの科学研究の応用があります。
化学: 特にカップリング反応による複雑な分子の形成において、有機合成におけるビルディングブロックとして使用されます。
医学: この化合物のいくつかの誘導体は、特に癌や感染症の治療において、治療薬として有望視されています。
産業: そのユニークな構造特性により、ポリマーや高度なコーティングなどの新素材の開発に使用できます。
科学的研究の応用
2-Methyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Medicine: Some derivatives of this compound have shown promise as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: It can be used in the development of new materials, such as polymers and advanced coatings, due to its unique structural properties.
作用機序
2-メチル-6-(ピリジン-3-イル)ヘキサ-3,5-ジイン-2-オールの作用機序には、特定の分子標的との相互作用が含まれます。たとえば、薬理学的用途では、酵素または受容体に結合してその活性を阻害し、治療効果につながる可能性があります。関与する正確な経路は、特定の誘導体とその標的に依存します。
類似の化合物との比較
類似の化合物
2-メチル-6-フェニルヘキサ-3,5-ジイン-2-オール: この化合物は、ピリジン環の代わりにフェニル基を持っています。これは、その反応性と用途に影響を与えます。
2-メチルヘキサ-3,5-ジイン-2-オール: ピリジン環がなく、特定の反応では汎用性が低くなります。
6-(ピリジン-3-イル)-1,3,5-トリアジン-2,4-ジアミン: トリアジン環が含まれており、異なる化学的特性と用途を提供します。
ユニークさ
2-メチル-6-(ピリジン-3-イル)ヘキサ-3,5-ジイン-2-オールは、ピリジン環とヘキサ-3,5-ジイン-2-オール骨格の両方が存在するため、ユニークです。この組み合わせにより、さまざまな化学修飾と用途が可能になり、研究や産業のさまざまな分野で貴重な化合物となります。
類似化合物との比較
Similar Compounds
2-Methyl-6-phenylhexa-3,5-diyn-2-ol: This compound has a phenyl group instead of a pyridine ring, which affects its reactivity and applications.
2-Methylhexa-3,5-diyn-2-ol: Lacks the pyridine ring, making it less versatile in certain reactions.
6-(Pyridin-3-yl)-1,3,5-triazine-2,4-diamine: Contains a triazine ring, which provides different chemical properties and applications.
Uniqueness
2-Methyl-6-(pyridin-3-yl)hexa-3,5-diyn-2-ol is unique due to the presence of both a pyridine ring and a hexa-3,5-diyn-2-ol backbone. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
648431-96-3 |
|---|---|
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC名 |
2-methyl-6-pyridin-3-ylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C12H11NO/c1-12(2,14)8-4-3-6-11-7-5-9-13-10-11/h5,7,9-10,14H,1-2H3 |
InChIキー |
CAHMBINGRRNKCZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C#CC#CC1=CN=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)

![Methyl 4-[(butan-2-yl)(methyl)amino]benzoate](/img/structure/B12609277.png)

![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)





![N-[(3-Aminophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B12609329.png)
![{4-[(4-Benzoylphenyl)methyl]piperazin-1-yl}(cyclopropyl)methanone](/img/structure/B12609331.png)

